

An In-Depth Technical Guide to Maleimidophenyl Butyramide Phosphoethanolamine (MPB-PE)

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Compound of Interest

Compound Name: 18:1 MPB PE

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Introduction

Maleimidophenyl butyramide phosphoethanolamine (MPB-PE) is a heterobifunctional crosslinking lipid widely utilized in the field of drug delivery, particularly for the development of targeted nanocarriers such as immunoliposomes. Its unique structure, featuring a phosphoethanolamine (PE) lipid anchor and a reactive maleimide group, enables the covalent conjugation of thiol-containing molecules, most notably antibodies and their fragments, to the surface of liposomes. This guide provides a comprehensive overview of the core properties of MPB-PE, including its synthesis, physicochemical characteristics, and key experimental protocols for its application in creating targeted drug delivery systems.

Physicochemical Properties

The properties of MPB-PE can vary slightly depending on the fatty acid chains of the phosphatidylethanolamine backbone. The two most common variants are derived from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

Property	16:0 MPB PE (from DPPE)	18:1 MPB PE (from DOPE)
Synonyms	1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]	1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] [1]
Molecular Formula	C ₅₁ H ₈₄ N ₂ O ₁₁ PNa	C ₅₅ H ₈₈ N ₂ O ₁₁ PNa[2][3]
Molecular Weight	955.183 g/mol	1007.258 g/mol [2][3]
Physical State	Powder	Powder[2]
Purity	>99%	>99%[2]
Storage Temperature	-20°C	-20°C[2]
Solubility	Soluble in ethanol, DMSO, and Chloroform:Methanol:Water (65:25:4) at 5mg/mL	Soluble in ethanol, DMSO, and Chloroform:Methanol:Water (65:25:4) at 5mg/mL
Reactive Groups	Maleimide	Maleimide
Reactive Towards	Sulfhydryl (thiol) groups	Sulfhydryl (thiol) groups

Synthesis of MPB-PE

The synthesis of MPB-PE involves the reaction of a phosphatidylethanolamine (PE) with the heterobifunctional crosslinker succinimidyl 4-(p-maleimidophenyl)butyrate (SMPB). SMPB contains an N-hydroxysuccinimide (NHS) ester that reacts with the primary amine of PE, and a maleimide group that remains available for subsequent conjugation to a thiol-containing molecule.

Experimental Protocol: Synthesis of MPB-PE

Materials:

- Phosphatidylethanolamine (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
- Succinimidyl 4-(p-maleimidophenyl)butyrate (SMPB)

- Anhydrous chloroform
- Triethylamine (TEA)
- Argon or Nitrogen gas
- Thin-layer chromatography (TLC) plates (silica gel)
- Developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
- Ninhydrin stain

Procedure:

- Dissolve phosphatidylethanolamine (PE) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (argon or nitrogen).
- Add a slight molar excess of triethylamine (TEA) to the PE solution. TEA acts as a base to deprotonate the primary amine of PE, facilitating its reaction with the NHS ester of SMPB.
- In a separate vial, dissolve a slight molar excess of SMPB in anhydrous chloroform.
- Slowly add the SMPB solution to the stirring PE solution at room temperature.
- Allow the reaction to proceed for several hours (e.g., 4-6 hours) to overnight at room temperature, protected from light.
- Monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the PE starting material (which can be visualized with ninhydrin stain due to its primary amine) indicates the completion of the reaction.
- Once the reaction is complete, the solvent is removed under reduced pressure (rotary evaporation).
- The resulting MPB-PE product can be purified using column chromatography on silica gel if necessary.

- The final product should be stored at -20°C under an inert atmosphere to prevent hydrolysis of the maleimide group.

Application in Targeted Liposome Formulation

The primary application of MPB-PE is in the preparation of immunoliposomes, where antibodies or their fragments are covalently attached to the liposome surface for targeted drug delivery.

Experimental Protocol: Preparation of MPB-PE Containing Liposomes

Materials:

- Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
- Cholesterol
- Maleimidophenyl butyramide phosphoethanolamine (MPB-PE)
- Chloroform
- Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- In a round-bottom flask, dissolve the desired lipids (e.g., DPPC, cholesterol, and MPB-PE in a molar ratio of 55:40:5) in chloroform.
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
- Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

- Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) by vortexing. This results in the formation of multilamellar vesicles (MLVs).
- To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion using a mini-extruder. Pass the suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) at a temperature above the phase transition temperature of the primary lipid.
- The resulting liposome suspension containing reactive maleimide groups on the surface is now ready for antibody conjugation.

Experimental Protocol: Antibody Conjugation to MPB-PE Liposomes

This protocol involves the thiolation of an antibody followed by its conjugation to the maleimide-functionalized liposomes.

Materials:

- MPB-PE containing liposomes
- Antibody (e.g., IgG)
- Traut's reagent (2-iminothiolane) or N-succinimidyl S-acetylthioacetate (SATA) and hydroxylamine
- Conjugation buffer (e.g., HEPES-buffered saline, HBS, pH 7.4)
- Size-exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

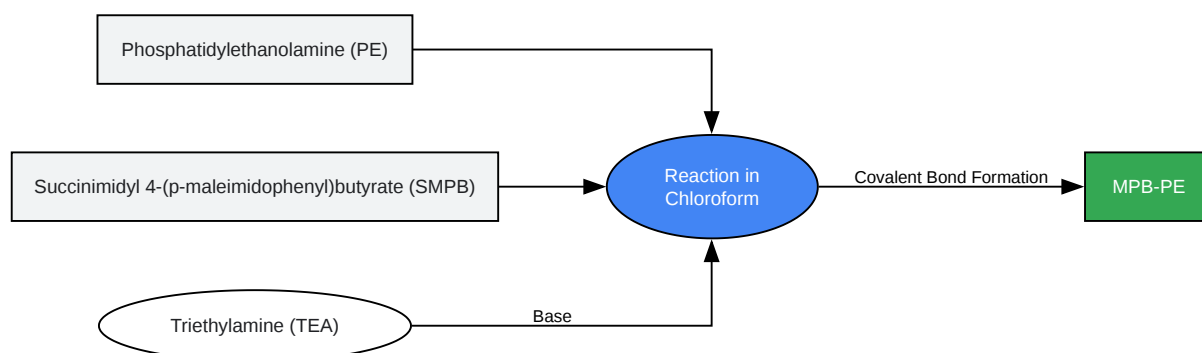
- Antibody Thiolation:
 - Dissolve the antibody in the conjugation buffer.
 - Add a molar excess of Traut's reagent or SATA to the antibody solution. Traut's reagent directly introduces a thiol group, while SATA requires a subsequent deacetylation step with

hydroxylamine to expose the thiol.

- Incubate the reaction mixture for a specified time (e.g., 1 hour at room temperature).
- Remove excess thiolation reagent by passing the antibody solution through a desalting column.
- Conjugation Reaction:
 - Immediately mix the thiolated antibody with the MPB-PE containing liposomes. The maleimide groups on the liposome surface will react with the newly introduced thiol groups on the antibody to form a stable thioether bond.[4]
 - The reaction is typically carried out at a pH of 6.5-7.5.[5]
 - Allow the conjugation reaction to proceed for several hours (e.g., 2-4 hours) at room temperature or overnight at 4°C with gentle mixing.
- Purification of Immunoliposomes:
 - Separate the resulting immunoliposomes from unconjugated antibody and other reactants using size-exclusion chromatography. The larger immunoliposomes will elute in the void volume.

Visualizing the Workflow

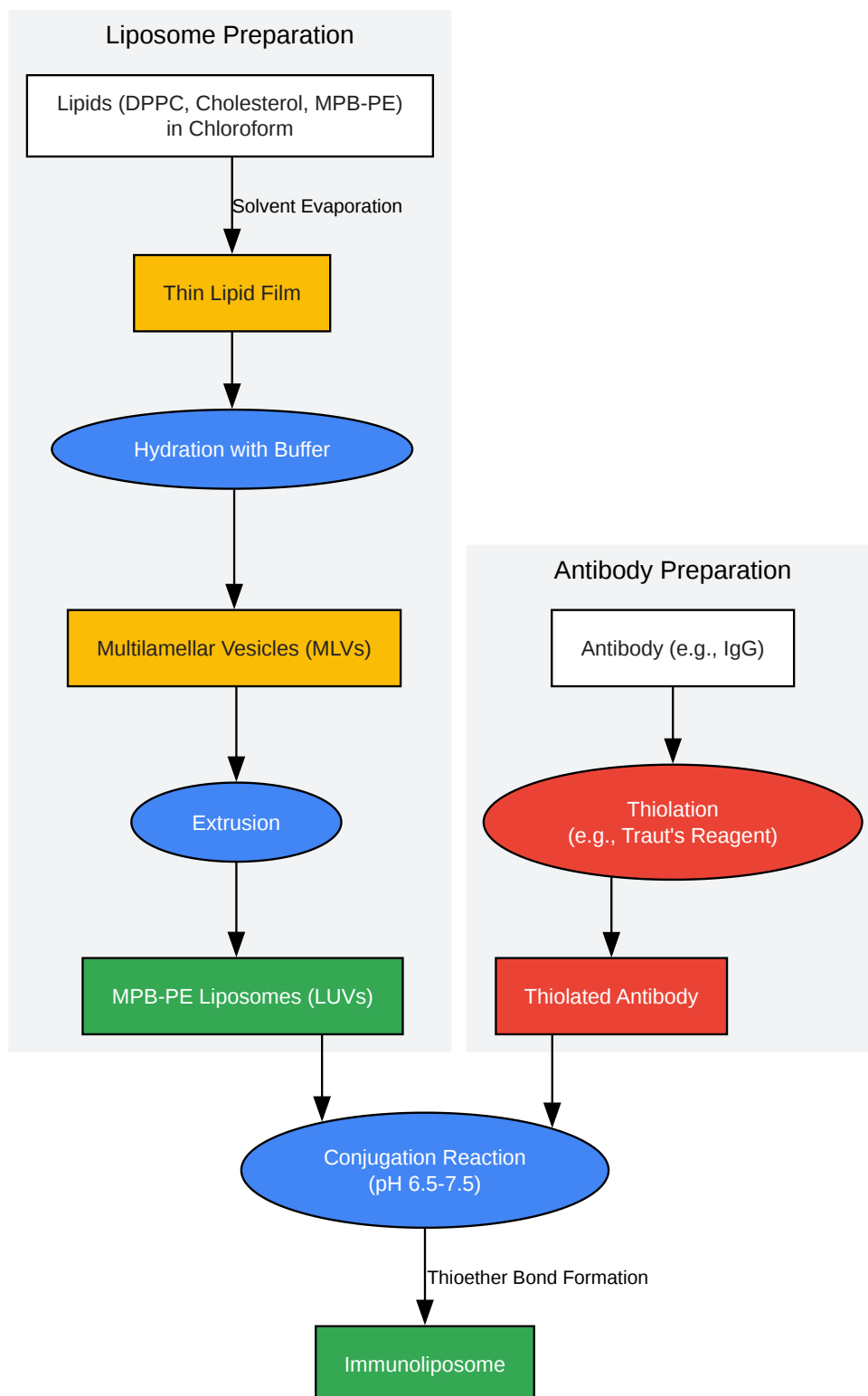
The following diagrams illustrate the key processes described above.



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Synthesis of MPB-PE.

Experimental Workflow



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Liposome preparation and antibody conjugation.

Conclusion

Maleimidophenyl butyramide phosphoethanolamine is an indispensable tool in the rational design of targeted drug delivery systems. Its well-defined chemical reactivity and its nature as a lipid allow for its straightforward incorporation into liposomal bilayers and subsequent efficient conjugation with targeting ligands. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to leverage MPB-PE in their work to create more effective and targeted therapies. The inherent antiparasitic properties of MPB-PE, particularly in the context of malaria research, add another layer of potential therapeutic benefit that warrants further investigation.[6]

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